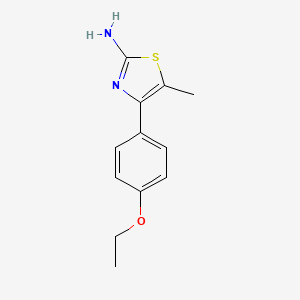

4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine

Description

Significance of Thiazole (B1198619) Scaffolds in Contemporary Medicinal Chemistry Research

The thiazole ring is a fundamental structural motif found in a variety of natural and synthetic compounds, including the essential vitamin B1 (Thiamine). nih.govsemanticscholar.org This scaffold is considered a "universal motif" and is integral to numerous pharmacologically significant molecules. bohrium.com The versatility of the thiazole nucleus is demonstrated by its presence in widely used drugs, where it contributes to a broad spectrum of biological activities. semanticscholar.orgbohrium.com

Thiazole derivatives have been extensively explored and have shown a remarkable range of pharmacological effects, including:

Antimicrobial (e.g., Sulfathiazole) bohrium.combohrium.com

Antiretroviral (e.g., Ritonavir) nih.govbohrium.com

Antifungal (e.g., Ravuconazole) bohrium.comnih.gov

Anti-inflammatory (e.g., Meloxicam) bohrium.com

Anticancer (e.g., Dasatinib) semanticscholar.orgnih.gov

The sustained interest in thiazole chemistry stems from the scaffold's ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions. Medicinal chemists continue to utilize the thiazole core to generate novel molecules with improved potency, lower toxicity, and desirable pharmacokinetic profiles to address challenges like increasing drug resistance. bohrium.comnih.gov

Overview of 2-Aminothiazole (B372263) Derivatives as Promising Bioactive Motifs

Within the broader class of thiazole compounds, the 2-aminothiazole moiety is a particularly privileged scaffold in drug discovery. mdpi.comresearchgate.net This structural unit is a cornerstone for the synthesis of many biologically active molecules and is recognized for its wide range of therapeutic potential. nih.gov The presence of the amino group at the 2-position provides a crucial site for further chemical modification, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net

Derivatives of 2-aminothiazole have been documented to exhibit a vast array of biological activities, making them attractive candidates for drug development. scholarsresearchlibrary.com Extensive research has demonstrated their potential as:

Anticancer agents nih.gov

Antimicrobial agents mdpi.com

Anti-inflammatory agents mdpi.comresearchgate.net

Antioxidant agents mdpi.com

Antiviral agents researchgate.net

Antitubercular agents scholarsresearchlibrary.com

Antihypertensive agents scholarsresearchlibrary.com

The 2-aminothiazole core is a key component in several clinically approved drugs, such as the PI3K inhibitor Alpelisib, used in cancer therapy. nih.gov The proven track record of this motif continues to inspire the design and synthesis of new derivatives aimed at a wide range of diseases. nih.govmdpi.com

Research Context of 4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine within the Broader Scope of Thiazole-Based Academic Investigations

The compound this compound is a specific derivative that embodies the key structural features of the bioactive motifs discussed. Its molecular architecture, featuring a 2-aminothiazole core substituted at the 4- and 5-positions, places it squarely within the ongoing academic and industrial investigations into novel thiazole-based compounds.

The key structural components of this molecule are:

The 2-Aminothiazole Ring: The foundational bioactive scaffold.

A 4-Ethoxyphenyl Group: The aryl group at position 4 can significantly influence the molecule's electronic properties and its ability to bind to biological targets. The ethoxy substituent, in particular, modulates lipophilicity, which can affect membrane permeability.

A Methyl Group: The small substituent at position 5 can influence the molecule's spatial orientation and its fit within the binding pockets of proteins.

Research into compounds like this compound is driven by the goal of developing new therapeutic agents. Investigations in medicinal chemistry have explored its potential as an antimicrobial and antifungal agent. evitachem.com Furthermore, it serves as a valuable building block in synthetic chemistry for creating more complex thiazole derivatives that may find applications in material science as dyes or pigments. evitachem.com The study of this and related aryl-thiazole systems helps researchers understand how substituent positioning impacts physicochemical properties and pharmacological activity.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 443922-53-0 |

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide |

Table 2: Research Applications of this compound

| Field | Application | Reference |

| Medicinal Chemistry | Investigated for potential antimicrobial and antifungal activity. | evitachem.com |

| Material Science | Used as a building block for synthesizing more complex thiazole derivatives (e.g., for dyes, pigments). | evitachem.com |

| Biological Research | Explored for potential therapeutic effects in various diseases, including cancer. | evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-3-15-10-6-4-9(5-7-10)11-8(2)16-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMMJVXFGSFQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 4 4 Ethoxyphenyl 5 Methylthiazol 2 Amine Derivatives

Systematic Approaches to Structural Modification for SAR Elucidation

The exploration of the structure-activity relationship (SAR) for 4-phenylthiazole (B157171) derivatives, including 4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine, involves systematic structural modifications to understand the impact of various substituents on the molecule's biological activity. nih.gov This methodical approach allows researchers to identify key structural features responsible for potency and selectivity. nih.gov

A common strategy involves the synthesis of analog libraries where specific parts of the molecule are altered. For instance, two libraries of 4-phenylthiazole analogs were created to investigate the structural requirements for dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in pain and inflammation. nih.govnih.gov These libraries featured modifications on the 4-phenylthiazole moiety, allowing for a detailed analysis of how electronic and steric changes affect the molecule's interaction with its biological targets. nih.gov

The process often begins with a lead compound, and subsequent modifications are designed to probe the importance of different functional groups. For example, the replacement of a benzothiazole (B30560) ring with a 4-phenylthiazole moiety was found to be crucial for achieving potent dual inhibition, suggesting that a bulky group on this side of the pharmacophore is favored by both enzymes. nih.gov Further investigations then focus on optimizing this core structure by introducing various substituents at different positions.

Computational methods are also employed to complement experimental work. Techniques like molecular docking can provide insights into the binding modes of the derivatives and help rationalize the observed SAR. rsc.org By understanding the interactions between the ligands and their protein targets, researchers can design new compounds with improved activity and pharmacokinetic properties. rsc.org

Impact of Substituents on the 4-Phenyl Ring of the Thiazole (B1198619) Moiety

Electronic Effects of Phenyl Ring Substitutions (e.g., ethoxy vs. methoxy (B1213986) vs. halogen)

The electronic properties of substituents on the 4-phenyl ring significantly influence the biological activity of 4-phenylthiazole derivatives. Studies have shown that the introduction of both electron-donating and electron-withdrawing groups can modulate the potency of these compounds.

For instance, in the context of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies revealed that electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety are well-tolerated by both enzymes, regardless of their position (ortho, meta, or para). nih.govnih.gov This suggests that increased electron density on the phenyl ring can be beneficial for activity. The presence of a methoxy group, an electron-donating group, on the benzothiazole moiety has also been linked to potent antimicrobial activity in some derivatives. nih.gov

Conversely, the introduction of electron-withdrawing groups, such as halogens, can also enhance biological activity. For example, para-halogen-substituted phenyl groups attached to the thiazole ring have been identified as important for certain biological activities. nih.gov In a series of benzothiazole derivatives, the substitution of an electron-withdrawing nitro group (-NO2) was found to be more effective in tuning the energy values of frontier molecular orbitals compared to an electron-donating methyl group (-CH3). This modification led to a reduced energy gap, which is advantageous for charge transport and optoelectronic properties. mdpi.com

The following table summarizes the impact of different electronic substitutions on the activity of 4-phenylthiazole derivatives:

| Substituent Type | Example | Effect on Biological Activity | Reference |

| Electron-Donating | Methoxy, Ethoxy | Generally well-tolerated; can enhance antimicrobial and dual enzyme inhibitory activity. | nih.gov, nih.gov, nih.gov |

| Electron-Withdrawing | Halogens (Cl, Br, F), Nitro | Can enhance biological activity; important for certain anticonvulsant and antimicrobial properties. | nih.gov, mdpi.com |

It is evident that the electronic nature of the substituent on the 4-phenyl ring is a key determinant of the biological profile of these thiazole derivatives. The optimal substitution pattern often depends on the specific biological target and the desired therapeutic effect.

Steric Effects of Phenyl Ring Substitutions

In some cases, bulky substituents can lead to a decrease in activity. For instance, when a morpholine (B109124) substituent was replaced with diethylamine, diphenylamine, or pyrrolidine, the activity was reduced, likely due to steric hindrance. researchgate.net This highlights the importance of a proper fit within the receptor's binding site.

Conversely, a bulky moiety on the 4-phenylthiazole side of the pharmacophore can be favorable for the activity of certain enzymes. The replacement of smaller groups with a 4-phenylthiazole moiety led to potent dual inhibitors, indicating that a certain degree of bulk is necessary for effective inhibition. nih.gov

The following table provides examples of how steric effects of phenyl ring substitutions can influence biological activity:

| Substituent | Steric Effect | Impact on Biological Activity | Reference |

| Diethylamine, Diphenylamine, Pyrrolidine | Increased Bulk | Reduced activity, likely due to steric hindrance. | researchgate.net |

| 4-Phenylthiazole Moiety | Bulky Group | Favored by some enzymes, leading to potent inhibition. | nih.gov |

These findings underscore the importance of considering the steric properties of substituents when designing new 4-phenylthiazole derivatives with optimized biological activity.

Influence of the 5-Methyl Group on Biological Activity Profiles

The presence and nature of the substituent at the 5-position of the thiazole ring, such as the methyl group in this compound, can significantly influence the biological activity of the compound.

In some cases, the incorporation of a methyl group at the C5-position of the thiazole core has been shown to decrease potency. nih.gov For instance, in a study of 2-aminothiazoles as potential cytotoxic agents, the introduction of a methyl group at either the C4- or C5-position resulted in reduced activity. nih.gov

However, in other contexts, the 5-methyl group is a key feature of biologically active compounds. For example, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides have been synthesized and investigated for their anticancer activity. nih.govtandfonline.com Similarly, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were designed and showed moderate antimicrobial activity. mdpi.com

The following table summarizes the observed effects of the 5-methyl group on the biological activity of thiazole derivatives:

| Biological Activity | Effect of 5-Methyl Group | Reference |

| Cytotoxicity | Decreased potency in some 2-aminothiazole (B372263) derivatives. | nih.gov |

| Anticancer | A key feature in some N-(5-methyl-4-phenylthiazol-2-yl) derivatives. | nih.gov, tandfonline.com |

| Antimicrobial | Present in moderately active 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. | mdpi.com |

These findings indicate that the 5-methyl group is an important structural element to consider in the design of new thiazole-based therapeutic agents, and its impact on activity should be evaluated on a case-by-case basis.

Role of the 2-Amino Group and its Derivatizations (e.g., amides, ureas) in Modulating Activity

The 2-amino group of the thiazole ring is a crucial functional group that plays a significant role in the biological activity of these compounds and serves as a key point for structural modifications. researchgate.net Derivatization of this amino group into amides, ureas, and other functionalities can profoundly modulate the compound's potency and selectivity. mdpi.com

The synthesis of various 2-aminothiazole derivatives often involves reactions at this amino group. For example, acylation of 2-aminothiazoles with acyl halides can produce the corresponding amides. mdpi.com Similarly, reaction with isocyanates or isothiocyanates can yield ureas and thioureas, respectively. mdpi.com These modifications can alter the electronic and steric properties of the molecule, as well as its ability to form hydrogen bonds, which are often critical for binding to biological targets.

For instance, in a study of 2-aminothiazole derivatives, the introduction of a 3-propanamido function (an amide) to the 2-amino core improved activity more than a 2-acetamido moiety, suggesting that the length of the acyl chain is important. nih.gov Furthermore, the introduction of a chlorine atom on the 2-amino group led to a significant decrease in activity, highlighting the sensitivity of this position to substitution. nih.gov

The 2-amino group can also be incorporated into more complex heterocyclic systems. For example, Schiff's bases can be formed by reacting the 2-amino group with various aldehydes, and these intermediates can be used to synthesize other heterocyclic compounds. mdpi.com

The following table provides examples of how derivatization of the 2-amino group can impact biological activity:

| Derivatization | Resulting Functional Group | Impact on Biological Activity | Reference |

| Acylation | Amide | Can improve activity; chain length of the acyl group is important. | nih.gov, mdpi.com |

| Reaction with Isocyanates | Urea (B33335) | Modulates activity through changes in electronic and steric properties. | mdpi.com |

| Halogenation | Chloroamino | Significantly decreased activity in one study. | nih.gov |

| Reaction with Aldehydes | Schiff's Base (Imine) | Can lead to compounds with antimicrobial activity. | mdpi.com |

These examples demonstrate that the 2-amino group is a versatile handle for modifying the properties of 4-phenylthiazole derivatives and for optimizing their biological activity.

Conformational Analysis and its Relevance to Biological Activity and SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule will interact with its biological target. Conformational analysis of 4-phenylthiazole derivatives, therefore, provides valuable insights into their structure-activity relationships (SAR). rsc.org

The arrangement of molecules in a crystal structure, which can be determined by techniques like single-crystal X-ray diffraction, is influenced by a combination of steric and electrostatic interactions. mdpi.com These packing modes can affect the photophysical properties of the materials, demonstrating a clear link between conformation and function. rsc.org

For benzothiazole derivatives, computational methods such as density functional theory (DFT) can be used to perform molecular geometry scans and identify stable conformers. mdpi.com Such studies have shown that for some 2-aminobenzothiazole (B30445) derivatives, the most stable conformations are determined by the dihedral angle between the benzothiazole and phenyl rings. mdpi.com

The conformation of the molecule can also influence its electronic properties. For example, the planarity of a molecule, which is related to its conformation, can affect the degree of π-electron conjugation. mdpi.com This, in turn, can impact the molecule's absorption spectrum and its suitability for applications like organic solar cells. mdpi.com

The following table highlights the importance of conformational analysis in understanding the properties of thiazole derivatives:

| Aspect of Conformational Analysis | Key Findings | Relevance to Biological Activity/SAR | Reference |

| Crystal Packing | Molecular arrangement is governed by intermolecular interactions. | Affects photophysical properties and provides insights into solid-state behavior. | rsc.org |

| Stable Conformers | Can be identified using computational methods like DFT. | The most stable conformation is likely the one that binds to the biological target. | mdpi.com |

| Molecular Planarity | Influences π-electron conjugation. | Affects electronic properties and absorption spectra. | mdpi.com |

Ligand-Based Pharmacophore Modeling for Identifying Essential Structural Features

Ligand-based pharmacophore modeling is a computational strategy employed in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This approach is particularly valuable when the 3D structure of the biological target is not available, as it relies on the structures of a set of active and inactive molecules to derive a predictive model. wjgnet.com For the this compound series, this methodology helps to elucidate the key structural motifs that are critical for molecular recognition and binding.

The generation of a pharmacophore model for this class of compounds involves analyzing a training set of structurally related thiazole derivatives with a range of biological activities, often as protein kinase inhibitors. nih.govnih.gov By comparing the spatial arrangement of features in highly active compounds versus inactive ones, a hypothesis can be generated that defines the crucial chemical functionalities and their geometric relationships.

For derivatives of this compound, a representative pharmacophore model would typically consist of four key features: a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and an additional hydrophobic feature. wjgnet.commdpi.com

Hydrogen Bond Donor (HBD): The primary amine group (-NH2) at the 2-position of the thiazole ring is a critical hydrogen bond donor. This feature is frequently involved in anchoring the ligand to the target protein, often by interacting with a key amino acid residue in the hinge region of a kinase.

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the thiazole ring serves as a hydrogen bond acceptor, contributing to the binding affinity and specificity of the compound.

Aromatic Ring (AR): The 4-ethoxyphenyl group acts as a crucial aromatic and hydrophobic feature, which typically engages in hydrophobic or π-π stacking interactions within a hydrophobic pocket of the binding site.

Hydrophobic Feature (HY): The methyl group at the 5-position of the thiazole ring provides an additional hydrophobic contact point, which can enhance binding affinity by occupying a smaller, well-defined hydrophobic sub-pocket.

A detailed analysis of the spatial relationships between these features leads to a quantitative pharmacophore hypothesis. This model not only confirms the importance of these functional groups but also defines the precise geometry required for optimal biological activity. The distances between these features are critical for ensuring the correct orientation of the molecule within the active site of its target.

The table below outlines the essential features and their geometric constraints for a hypothetical, yet representative, pharmacophore model derived for this series of compounds.

| Feature ID | Feature Type | Description |

| HBD1 | Hydrogen Bond Donor | Located on the 2-amino group of the thiazole ring. |

| HBA1 | Hydrogen Bond Acceptor | Located on the nitrogen atom (position 3) of the thiazole ring. |

| AR1 | Aromatic Ring | Centered on the 4-ethoxyphenyl moiety. |

| HY1 | Hydrophobic | Centered on the 5-methyl group of the thiazole ring. |

Interactive Data Table: Geometric Constraints of the Pharmacophore Model

| Feature Pair | Distance (Å) | Description of Interaction |

|---|---|---|

| HBD1 ↔ HBA1 | 2.8 - 3.5 | Defines the geometry of the key hydrogen bonding interactions from the 2-aminothiazole core. |

| HBA1 ↔ AR1 | 4.5 - 5.2 | Positions the aromatic ring relative to the core heterocycle for optimal hydrophobic interaction. |

| AR1 ↔ HY1 | 3.0 - 3.8 | Orients the methyl group in relation to the larger aromatic system to fit into adjacent pockets. |

| HBD1 ↔ AR1 | 5.0 - 6.0 | Ensures overall ligand conformation spans correctly between the hydrogen-bonding region and the main hydrophobic pocket. |

This pharmacophore model serves as a powerful tool for virtual screening to identify novel compounds with similar essential features from large chemical databases and for guiding the rational design of new, more potent derivatives of this compound. nih.govnih.gov The insights gained from this model are fundamental to understanding the structure-activity relationship, confirming that the 2-aminothiazole core is essential for hydrogen bonding, while the nature and position of the aromatic and hydrophobic groups dictate the potency and selectivity. tandfonline.comresearchgate.net

Computational and Molecular Modeling Studies on 4 4 Ethoxyphenyl 5 Methylthiazol 2 Amine and Its Analogs

Molecular Docking Simulations for Investigating Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein). This technique is instrumental in drug discovery for identifying potential drug candidates, clarifying interaction mechanisms, and guiding the design of more potent and selective analogs. For thiazole (B1198619) derivatives, docking studies have been widely employed to explore their interactions with various biological targets.

Docking simulations for analogs of 4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine have successfully identified putative binding sites on several key proteins implicated in disease. These studies reveal that the stability of the ligand-protein complex is often governed by specific interactions with amino acid residues in the active site.

For instance, studies on N,4-diaryl-1,3-thiazole-2-amine analogs identified the colchicine (B1669291) binding site of tubulin as a primary target. The molecular docking results for the most potent compound in that series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s), showed it fitting well into this pocket nih.gov. Similarly, docking studies of other thiazole derivatives against the DNA gyrase B enzyme have revealed crucial hydrogen bonding and hydrophobic interactions within the ATP-binding site plos.orgnih.gov. In an investigation of benzothiazole-thiazole hybrids as potential inhibitors of the p56lck enzyme, a protein kinase involved in T-cell signaling, docking identified binding patterns within the hinge region, allosteric site, and activation loop biointerfaceresearch.com.

The interactions commonly observed for this class of compounds include:

Hydrogen Bonds: The amine group and the nitrogen atom of the thiazole ring are frequent hydrogen bond donors and acceptors, respectively. These bonds provide directional interaction and are critical for ligand recognition nih.gov.

π-π Stacking and π-Cation Interactions: The aromatic rings (ethoxyphenyl and thiazole) often engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan or charged residues like arginine and lysine within the binding pocket nih.govnih.gov.

Hydrophobic Interactions: The ethoxy and methyl groups, along with the phenyl ring, contribute to hydrophobic interactions, which are vital for anchoring the ligand within the often nonpolar active sites of proteins.

Table 1: Examples of Predicted Protein Targets and Key Interacting Residues for Thiazole Analogs

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type |

| N,4-diaryl-1,3-thiazole-2-amines | Tubulin | Cys241, Leu242, Ala316 | Hydrogen bonding, Hydrophobic |

| Thiazole-Pyridine Hybrids | DNA Gyrase | Asp73, Gly77, Thr165 | Hydrogen bonding |

| Thiazole-Triazole Hybrids | Rho6 Protein | Ser95, Glu138, Arg96, Lys15 | Hydrogen bonding, Arene-cation |

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | (Hinge region, Allosteric site) | Not specified |

| Thiazole Derivatives | LasR (Quorum Sensing) | Trp60, Tyr56, Ser129 | Hydrogen bonding, π-π stacking |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable ligand-protein complex. Studies on various thiazole analogs have demonstrated a strong correlation between predicted binding affinities and experimentally observed biological activity.

For example, a series of novel thiazoles designed as DNA gyrase inhibitors exhibited docking scores ranging from -6.4 to -9.2 kcal/mol nih.gov. Another study targeting the Rho6 protein with thiazole-triazole conjugates reported binding energies as low as -9.2 kcal/mol, with the most active compounds showing the most favorable scores nih.gov. These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

Molecular Dynamics Simulations to Explore Conformational Stability and Dynamic Interaction Profiles

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked complex and the flexibility of both the ligand and the protein.

For thiazole derivatives, MD simulations have been used to validate docking results and confirm the stability of the predicted binding poses nih.govnih.gov. In a study of thiazole-based hydrazones targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations confirmed the stability and conformational behavior of the compounds within the binding site nih.gov. Similarly, investigations of chalcone-thiazole hybrids as DNA gyrase B inhibitors used MD simulations to analyze parameters such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (RoG) researchgate.net. Stable RMSD values throughout the simulation indicate that the ligand does not dissociate from the binding pocket and that the protein maintains its structural integrity, thus confirming a stable interaction researchgate.net.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods provide a detailed understanding of a molecule's intrinsic properties, which govern its interactions and chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity mdpi.comnih.gov. Conversely, a large energy gap implies higher stability and lower reactivity mdpi.com. For various thiazole derivatives, DFT calculations have shown that the HOMO is typically localized over the electron-rich aminothiazole and phenyl moieties, while the LUMO is distributed across the thiazole ring and adjacent acceptor groups mdpi.comresearchgate.net. The calculated energy gap for many biologically active thiazoles and related heterocyclic compounds falls in the range of 4 to 5 eV, suggesting a balance of stability and reactivity suitable for interaction with biological receptors mdpi.comnih.govresearchgate.net.

Table 2: Representative Calculated Quantum Chemical Parameters for Thiazole Analogs

| Parameter | Description | Typical Finding for Thiazole Analogs | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | High energy value | Good electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low energy value | Good electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~4.5 eV | Indicates high reactivity and potential for biological interaction |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface mdpi.com. It helps to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which are crucial for understanding non-covalent interactions like hydrogen bonding and molecular recognition mdpi.comnih.gov.

In MEP maps, regions of negative electrostatic potential, typically colored red or orange, indicate electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors mdpi.comnih.gov. Regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack, often acting as hydrogen bond donors nih.gov. For aminothiazole derivatives, the MEP analysis typically reveals negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the ethoxy group, highlighting them as key sites for interaction with protein receptors nih.govresearchgate.net. The positive potential is often located around the amine hydrogens, indicating their role as hydrogen bond donors nih.gov. This detailed charge landscape provides a rationale for the observed binding modes in docking studies and is fundamental to understanding how the molecule is recognized by its biological target nih.govproteopedia.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, including analogs of this compound, QSAR studies are instrumental in understanding the structural requirements for therapeutic activity, predicting the potency of novel compounds, and guiding the synthesis of more effective agents. These models translate molecular structures into a set of numerical descriptors and use statistical methods to build a predictive relationship.

The fundamental goal of developing QSAR models is to predict the biological activity of compounds based on their physicochemical properties, which are represented by mathematical descriptors. This in silico approach helps to rationalize the mechanisms of action within a chemical series and prioritize the synthesis and testing of only the most promising candidates, thereby saving significant time and resources in the drug development pipeline. nih.gov By identifying the key structural features that influence activity, QSAR models provide valuable insights for optimizing lead compounds. nih.gov

The development of predictive QSAR models for the in vitro biological activity of thiazole derivatives involves several key steps, including dataset selection, descriptor calculation, model generation using various statistical or machine learning algorithms, and rigorous validation.

A variety of algorithms have been employed to construct robust QSAR models for thiazole analogs. These include traditional statistical methods like Multiple Linear Regression (MLR) and more advanced machine learning techniques such as Artificial Neural Networks (ANN), Random Forest (RF), and Support Vector Machines (SVM). For instance, a study on 2-aminothiazol-4(5h)-one derivatives utilized an ANN algorithm to build a predictive model for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitory activity. mdpi.com This model, which used a 10-11-1 network architecture, demonstrated high accuracy with a coefficient of determination (R²) of 0.9482. mdpi.com In another study focusing on the antimicrobial activity of aryl thiazole derivatives, both 2D and 3D QSAR models were developed. The statistically significant 2D-QSAR model showed an R² of 0.9521, while the 3D-QSAR model was validated with an internal cross-validation coefficient (q²) of 0.8283 and an external predictive R² of 0.4868. nih.gov

The reliability and predictive power of these models are assessed through stringent validation procedures. Internal validation, often performed using leave-one-out cross-validation (q²), measures the model's internal consistency. nih.gov External validation, where the model's predictive ability is tested on an independent set of compounds not used in model training, is crucial for establishing its real-world applicability. nih.govresearchgate.net For example, two novel QSAR models for the antitrypanosomal activity of thiazolidinones developed with Random Forest and Gaussian processes regression algorithms showed good predictive ability, confirmed by external validation with corresponding Q²ext values of 0.812 and 0.830. researchgate.net

Below is a table summarizing various QSAR models developed for thiazole derivatives, highlighting the modeling technique, biological activity, and key statistical validation parameters.

Table 1: Examples of Predictive QSAR Models for Thiazole Derivatives| Biological Activity | Modeling Technique | Key Statistical Parameters | Reference |

|---|---|---|---|

| Antimicrobial (G+ inhibition) | 2D-QSAR | r² = 0.9521, q² = 0.8619 | nih.gov |

| Antimicrobial (G+ inhibition) | 3D-QSAR (kNN-MFA) | q² = 0.8283, pred_r² = 0.4868 | nih.gov |

| PIN1 Inhibition | Multiple Linear Regression (MLR) | R² = 0.76, R²cv = 0.63, R²test = 0.78 | nih.gov |

| PIN1 Inhibition | Artificial Neural Network (ANN) | R² = 0.98, R²cv = 0.99, R²test = 0.98 | nih.gov |

| Antitrypanosomal | Random Forest | Q²ext = 0.812 | researchgate.net |

| 11β-HSD1 Inhibition | Artificial Neural Network (ANN) | R² = 0.9482, Q² = 0.9944 | mdpi.com |

A critical output of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties, falling into categories such as topological, electronic, geometric (3D), and physicochemical.

Studies on thiazole derivatives have identified several key descriptors that correlate with their observed activities. For instance, in a 2D-QSAR study on antimicrobial aryl thiazoles, the T_C_C_4 descriptor was found to be a major contributing factor for activity against Gram-positive bacteria. nih.gov 3D-QSAR models for the same set of compounds revealed that electrostatic effects predominantly determine the binding affinities. nih.gov Another QSAR study on thiazole derivatives as PIN1 inhibitors identified four descriptors as crucial for activity: molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and the Balaban index (J). nih.gov

In the development of QSAR models for 11β-HSD1 inhibitors based on a 2-aminothiazol-4(5h)-one scaffold, several classes of 3D descriptors (GETAWAY, 3D-MoRSE, and RDF) and topological indices (GALVEZ, 2D autocorrelations, and Burden eigenvalues) were instrumental in generating the predictive model. mdpi.com For antitrypanosomal thiazolidinones, important structural features highlighted by descriptor analysis include the presence of phenyl rings with electron-withdrawing groups, a higher number of aromatic rings, high HOMO (Highest Occupied Molecular Orbital) energy, and high branching with short chains. researchgate.net

The following table lists some of the molecular descriptors found to be significant in QSAR studies of thiazole derivatives and their general interpretation.

Table 2: Key Molecular Descriptors in Thiazole QSAR Models| Descriptor Type | Descriptor Name/Class | Interpretation/Significance | Reference |

|---|---|---|---|

| Topological | T_C_C_4 | Relates to the molecular topology and connectivity. | nih.gov |

| Topological | Balaban index (J) | A topological index that correlates with molecular size and branching. | nih.gov |

| Electronic | Electrostatic Fields | Describes the charge distribution and potential for electrostatic interactions. | nih.gov |

| Electronic | ELUMO, EHOMO | Energy of the Lowest Unoccupied/Highest Occupied Molecular Orbital; relates to electron-accepting/donating ability and reactivity. | nih.govresearchgate.net |

| Physicochemical | LogP | Logarithm of the octanol-water partition coefficient; indicates lipophilicity and affects membrane permeability. | nih.gov |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing binding interactions. | nih.gov |

| 3D Descriptors | GETAWAY, 3D-MoRSE, RDF | Encodes three-dimensional information about molecular geometry, shape, and atom distribution. | mdpi.com |

Exploration of Biological Activities in Vitro Mechanistic Studies of 4 4 Ethoxyphenyl 5 Methylthiazol 2 Amine Derivatives

Investigation of Enzyme Inhibition Profiles[6][15][16][22][23][24][29][30].

Modulation of Kv7.1 Potassium Channels

Derivatives of the 2-aminothiazole (B372263) scaffold have been identified as modulators of Kv7 potassium channels, which are voltage-gated potassium channels crucial for regulating neuronal excitability and cardiac muscle repolarization. nih.gov Specifically, the Kv7.1 (KCNQ1) channel is a key player in the electrical activity of the heart. nih.gov

Research into the structure-activity relationship of compounds targeting Kv7.1 has highlighted the importance of the 4-arylthiazole moiety. In a study focused on identifying novel and potent Kv7.1 activators, a compound containing a 4-(4-methoxyphenyl)thiazole component, structurally similar to the 4-(4-ethoxyphenyl) group, was found to be critical for activity. nih.gov This compound, identified as ML277, is a potent and selective activator of Kv7.1 channels with an EC50 of 260 nM. nih.gov Further investigation revealed that modifications to the 4-(4-methoxyphenyl)thiazole portion of the molecule were not well-tolerated, suggesting that this structural element is an integral part of the molecule's binding to the Kv7.1 channel. nih.gov While direct studies on 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine derivatives are not extensively detailed in the available literature, the potent activity of its close methoxy-analogue suggests that the 4-(4-alkoxyphenyl)thiazole scaffold is a promising pharmacophore for the modulation of Kv7.1 potassium channels.

Inhibition of Alpha-Amylase

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Thiazole (B1198619) derivatives have emerged as a significant class of alpha-amylase inhibitors.

A variety of studies have demonstrated the potential of compounds featuring the thiazole core to inhibit this enzyme. For instance, a series of 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles exhibited excellent alpha-amylase inhibition, with some derivatives showing significantly better potency than the standard drug acarbose. researchgate.net Another study on thiazolidine-4-one derivatives also reported significant alpha-amylase inhibitory activity. nih.gov

Of particular relevance, a study on arylidenehydrazinyl-4-methoxyphenylthiazole derivatives identified a lead molecule with an IC50 of 5.75 ± 0.02 μM for alpha-amylase inhibition. researchgate.net This highlights the potential of the 4-(4-alkoxyphenyl)thiazole scaffold in designing effective alpha-amylase inhibitors. While specific data for this compound derivatives is limited, the consistent findings for structurally related compounds suggest a strong likelihood of similar inhibitory activity.

Table 1: Alpha-Amylase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Type | Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-diones | Various | 18.19 ± 0.11 to 208.10 ± 1.80 | nih.gov |

| 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles | Compound 2c | 48.01 ± 0.07 | researchgate.net |

| 5-acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles | Compound 2e | 47.87 ± 0.08 | researchgate.net |

| Arylidenehydrazinyl-4-methoxyphenyl)thiazole | Lead Molecule | 5.75 ± 0.02 | researchgate.net |

| Thiazolidine-4-one | Compound 5a | Remarkable inhibition at 100 µg/mL | nih.gov |

Antiproliferative and Cytotoxic Mechanisms in Cellular Models (In Vitro)

The antiproliferative and cytotoxic effects of 2-aminothiazole derivatives have been investigated against a variety of human cancer cell lines, revealing their potential as anticancer agents.

Derivatives of 2-aminothiazole have demonstrated significant cytotoxic activity against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), lung adenocarcinoma (A-549), and breast adenocarcinoma (MCF-7).

For the HepG-2 cell line, various benzimidazole-5-(aryldiazenyl)thiazole derivatives have been synthesized and evaluated, showing variable but present anticancer activity. nih.gov Additionally, thiazol-5(4H)-one derivatives have shown superior antiproliferative activities against HepG-2 cells, with IC50 values in the low micromolar range. nih.gov

Against the A-549 cell line, certain 2,4-disubstituted thiazole amide derivatives have shown good antiproliferative activity. nih.gov One particular compound exhibited an IC50 value of 8.64 μM against A549 cells. nih.gov Another study reported that N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides also showed strong antiproliferative activity against A549 cells. nih.gov

In studies involving the MCF-7 cell line, a new series of benzothiazole (B30560) derivatives were synthesized and tested for their cytotoxic activity. Several of these derivatives revealed good cytotoxic effects, with some being more potent than the reference drug cisplatin. nih.gov For example, one derivative, compound 6b, exhibited an IC50 value of 5.15 μM. nih.gov Thiazolo[4,5-d]pyrimidine derivatives have also been evaluated for their antiproliferative activity against MCF-7 cells. mdpi.com

While there is a lack of specific data for this compound derivatives against the NCI-H1650 cell line in the provided search results, the broad-spectrum activity of the 2-aminothiazole scaffold against other non-small cell lung cancer lines like A549 suggests potential for activity.

Table 2: Antiproliferative Activity of Selected 2-Aminothiazole Derivatives Against Various Cancer Cell Lines

| Cell Line | Compound Type | Derivative Example | IC50 (µM) | Reference |

|---|---|---|---|---|

| HepG-2 | Thiazol-5(4H)-ones | Compound 4f | 2.89 | nih.gov |

| A-549 | 2,4-disubstituted thiazole amides | Compound 28 | 8.64 | nih.gov |

| A-549 | N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | Compound 27 | Potent Activity | nih.gov |

| MCF-7 | Benzothiazole derivatives | Compound 6b | 5.15 | nih.gov |

| MCF-7 | Thiazol-5(4H)-ones | Compound 4f | 4.31 | nih.gov |

A primary mechanism underlying the antiproliferative activity of many thiazole derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the mitotic spindle required for cell division.

Several studies have shown that 2-aminothiazole derivatives can act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine potently inhibited tubulin polymerization with IC50 values in the sub-micromolar range. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. nih.govnih.gov

The ability of certain thiazol-5(4H)-one derivatives to inhibit tubulin polymerization has been directly demonstrated, with some compounds showing potency greater than colchicine. nih.gov This inhibition of tubulin polymerization is considered a key factor in their cytotoxic effects. nih.gov While direct evidence for this compound is not available, the established anti-mitotic mechanism of its structural analogs strongly suggests a similar mode of action.

Antimicrobial Action: Elucidation of Mechanisms (In Vitro)

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, exhibiting activity against a range of bacterial pathogens.

Derivatives of this compound have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, including the clinically significant pathogens Staphylococcus aureus and Escherichia coli.

Studies on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, which contain a related thiazole core, have demonstrated antibacterial efficacy. nih.gov Some of these derivatives exhibited good activity against E. coli, with Minimum Inhibitory Concentrations (MIC) ranging from 26.3 to 40.5 µM. nih.gov Against methicillin-resistant Staphylococcus aureus (MRSA), these compounds also showed activity, although E. coli appeared to be more sensitive. nih.gov

Other research on different heterocyclic derivatives has also highlighted their potential against these bacteria. For instance, a study on pleuromutilin (B8085454) derivatives showed potent activity against MRSA, with MIC values as low as 0.0313–0.125 μg/mL. nih.gov While not directly the compound of interest, these findings underscore the potential of complex heterocyclic structures in combating resistant bacterial strains.

Table 3: Antibacterial Activity of Selected Thiazole-Related Derivatives

| Pathogen | Compound Type | Derivative Example | MIC | Reference |

|---|---|---|---|---|

| Escherichia coli | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Compound 1 | 26.3 - 40.5 µM | nih.gov |

| Staphylococcus aureus (MRSA) | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Compound 12 | 67.5–135.1 μM | nih.gov |

| Staphylococcus aureus (MRSA) | 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (B591076) (EDT) | EDT | 0.0313–0.125 µg/mL | nih.gov |

| Staphylococcus aureus | Halogenated Pyrrolopyrimidines | Bromo and Iodo derivatives | 8 mg/L | nih.gov |

Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Candida parapsilosis)

Infections caused by Candida species, particularly Candida albicans, represent a significant challenge in clinical settings, exacerbated by the rise of antifungal resistance. nih.gov This has spurred research into novel antifungal agents, with thiazole derivatives emerging as a promising class.

Studies have demonstrated that 2-aminothiazole derivatives exhibit notable activity against pathogenic Candida strains. For instance, a series of synthesized 2-amino-4,5-diarylthiazole derivatives were evaluated for their efficacy against five strains of Candida albicans. nih.gov While many of the initial compounds showed moderate activity, a demethylated derivative, designated 5a8 , exhibited potent anti-Candida activity with a Minimum Inhibitory Concentration (MIC80) of 9 µM, comparable to the widely used antifungal drug fluconazole. nih.gov Molecular docking studies for this compound suggested potential interactions with key fungal enzymes such as lanosterol (B1674476) 14α-demethylase (CYP51), a well-established target for azole antifungals. nih.gov

Further research into other 2,4-disubstituted-1,3-thiazole derivatives revealed that compounds featuring a lipophilic substituent at the C4 position of the thiazole ring showed promising anti-Candida activity. nih.gov In one study, 2-hydrazinyl-thiazole derivatives were particularly effective against a pathogenic strain of Candida albicans, with MIC values four times lower than that of fluconazole. nih.gov The proposed mechanism for these promising molecules involves disruption of the fungal cell membrane's integrity. nih.gov

The antifungal potential of the thiazole ring is often attributed to its ability to interact with crucial biological targets within the fungal cell. mdpi.com The structure-activity relationship (SAR) studies indicate that substitutions at the C2, C4, and C5 positions of the thiazole ring are critical for modulating antifungal potency. nih.gov

| Compound | Description | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 5a8 | 2-Amino-4,5-diarylthiazole derivative | 9 µM (MIC80) | nih.gov |

| Compound 7a | 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative | 3.9 µg/mL | nih.gov |

| Fluconazole (Reference) | Standard antifungal drug | 15.62 µg/mL | nih.gov |

Antiprion Activity and Identification of Relevant Molecular Targets

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded, infectious isoform of the prion protein (PrP), known as PrPSc. nih.gov The 2-aminothiazole scaffold has been identified as a promising starting point for the development of antiprion therapeutics. nih.govnih.gov

In a high-throughput screening of approximately 10,000 small molecules, 2-aminothiazoles were identified as a class of compounds that effectively reduce PrPSc levels in prion-infected neuroblastoma (ScN2a) cells. nih.gov Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency and pharmacokinetic properties of these compounds. nih.gov This effort led to the identification of analogs with significantly improved efficacy, with some exhibiting EC50 values as low as 81 nM in ScN2a cells. nih.gov

Preliminary mechanistic studies suggest that the antiprion action of 2-aminothiazole derivatives is not due to altering the expression of the normal prion protein (PrPC) or directly disaggregating existing PrPSc. nih.gov Instead, the evidence points towards a mechanism that inhibits the formation of new PrPSc or enhances its clearance. nih.gov The specific molecular targets have not been definitively identified, but it is hypothesized that these compounds may inhibit auxiliary macromolecules that facilitate prion replication or, alternatively, enhance the activity of proteins involved in the clearance of PrPSc. nih.gov

| Compound | Description | Activity (EC50 in ScN2a cells) | Reference |

|---|---|---|---|

| Analog 27 | (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | 0.94 µM | nih.gov |

| Optimized Analog | An improved 2-aminothiazole analog | 81 nM | nih.gov |

Investigations into Other Reported Biological Activities (e.g., anticonvulsant mechanisms, anti-inflammatory pathways)

Beyond their antifungal and antiprion effects, derivatives of the 2-aminothiazole scaffold have been investigated for a range of other biological activities, notably as potential anticonvulsant and anti-inflammatory agents.

Anticonvulsant Mechanisms: Several studies have explored thiazole-containing compounds for their potential to manage seizures. The evaluation of these derivatives in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, is a common initial step. nih.govmdpi.com A study on thiazole-pyridazinone hybrids revealed compounds with significant anticonvulsant activity in both electroshock and chemo-shock models. mdpi.com The structure-activity relationship for these compounds indicated that electron-withdrawing groups on an associated phenyl ring were beneficial for activity. mdpi.com

While the precise mechanisms for many thiazole derivatives are still under investigation, several potential pathways have been proposed based on studies of related heterocyclic structures. These include modulation of voltage-gated sodium and calcium channels and enhancement of GABAergic inhibition. mdpi.comnih.gov For example, research on certain 4-thiazolidinone (B1220212) derivatives suggests a possible mechanism of action through interaction with the GABAergic system. researchgate.net

Anti-inflammatory Pathways: The anti-inflammatory properties of thiazole derivatives have been well-documented. nih.govnih.govfrontiersin.org Mechanistic studies on related compounds provide insight into the potential pathways targeted by this compound derivatives. For example, the compound N-adamantyl-4-methylthiazol-2-amine was found to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells. nih.gov Its anti-inflammatory effects were attributed to the downregulation of key pro-inflammatory enzymes such as NADPH oxidase (NOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov Furthermore, this compound inhibited the CD14/toll-like receptor 4 (TLR4)-dependent nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov

Other research on different thiazole series, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives , has identified dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) as a key anti-inflammatory mechanism. nih.govfrontiersin.org Certain derivatives showed potent and selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net These findings suggest that thiazole derivatives can modulate critical inflammatory pathways, primarily by inhibiting the production of prostaglandins (B1171923) and leukotrienes. nih.gov

| Compound Series | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (e.g., 5d, 5e) | COX-2 | 0.76–9.01 µM | nih.gov |

| 5-LOX | 23.08–38.46 µM | nih.gov | |

| Celecoxib (Reference) | COX-2 | 0.05 µM | nih.gov |

Future Research Directions and Unexplored Avenues for 4 4 Ethoxyphenyl 5 Methylthiazol 2 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

While the Hantzsch thiazole (B1198619) synthesis remains a cornerstone for creating the 2-aminothiazole (B372263) core, future research should prioritize the development of more environmentally benign and efficient synthetic strategies. issuu.com Green chemistry principles offer a roadmap for this evolution, encouraging the use of safer solvents, reduced energy consumption, and recyclable catalysts.

Emerging techniques that hold considerable promise include:

Microwave-Assisted Synthesis: This method can drastically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.comgoogle.com

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic irradiation can enhance reaction rates and yields, providing an energy-efficient alternative to traditional methods. researchgate.netnih.gov

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability. A two-step continuous flow synthesis of 2-aminothiazoles has been successfully developed, demonstrating the potential for safer and more efficient production. mdpi.com

Green Catalysts and Solvents: The exploration of reusable catalysts, such as silica-supported tungstosilicic acid or reusable NiFe2O4 nanoparticles, and green solvents like water or polyethylene (B3416737) glycol (PEG), can significantly reduce the environmental impact of synthesis. nih.govresearchgate.net Multi-component, one-pot reactions in aqueous media further exemplify this sustainable approach. nih.gov

These advanced methodologies could lead to more cost-effective and sustainable production of 4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine and its analogs, facilitating broader research and development.

Expansion of Structure-Activity Relationship Studies to More Diverse Structural Variants

A thorough understanding of the structure-activity relationship (SAR) is critical for optimizing the therapeutic efficacy and selectivity of a lead compound. For this compound, future SAR studies should systematically explore modifications at three key positions: the 2-amino group, the 4-ethoxyphenyl ring, and the 5-methyl group.

Key areas for exploration include:

Modification of the 2-Amino Group: Acylation of the 2-amino group to form amides or substitution with various aryl or heteroaryl groups can significantly influence biological activity. For instance, in kinase inhibitors, modifications at this position have led to substantial improvements in potency and selectivity. nih.gov

Substitution on the 4-Aryl Ring: The substitution pattern on the phenyl ring at the C4 position is a crucial determinant of activity. Studies on other 2-aminothiazoles have shown that the position and nature (electron-donating or electron-withdrawing) of substituents can dramatically alter antimicrobial or anticancer effects. nih.gov Exploring a range of substituents on the ethoxyphenyl moiety could fine-tune the compound's interaction with its biological target.

Variation at the C5 Position: The methyl group at the C5 position offers another site for modification. Replacing it with other alkyl groups, halogens, or small heterocyclic rings could modulate the compound's steric and electronic properties, potentially enhancing target engagement and pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: A more radical approach involves the bioisosteric replacement of the core thiazole ring with other heterocycles, such as oxazole. This strategy can improve physicochemical properties like water solubility and may alter the compound's metabolic stability and toxicity profile. nih.gov

A systematic expansion of the SAR will generate a library of diverse analogs, providing deeper insights into the pharmacophore and guiding the design of more potent and selective drug candidates.

Integration of Advanced Computational Techniques for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the optimization of existing leads. The integration of these techniques can accelerate the development of this compound derivatives.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can identify key molecular descriptors that correlate with the biological activity of 2-aminothiazole derivatives. researchgate.netacs.org Developing a robust QSAR model for a series of analogs can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can elucidate its binding mode within a known target's active site, revealing key interactions that can be enhanced through structural modification. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of binding interactions predicted by docking. mdpi.com This can help validate binding poses and understand the conformational changes that occur upon ligand binding.

In Silico ADMET Screening: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds is crucial for early-stage drug development. In silico tools can flag potential liabilities, allowing for structural modifications to improve the drug-like properties of the lead compound before costly synthesis and testing. mdpi.com

By combining these computational approaches, researchers can create a feedback loop where in silico predictions guide synthetic chemistry, and experimental results refine the computational models, leading to a more efficient and targeted drug discovery process.

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

The 2-aminothiazole scaffold is known to interact with a wide range of biological targets, including kinases, enzymes involved in microbial metabolism, and proteins regulating inflammatory pathways. mdpi.comnih.gov While existing knowledge provides a starting point, a key future direction is the identification of novel, undiscovered targets and mechanisms of action for this compound.

Strategies to achieve this include:

Phenotypic Screening: This approach involves screening the compound across a wide array of cell-based assays that measure complex cellular responses, such as cell viability, proliferation, or morphological changes. A hit in a phenotypic screen indicates that the compound has a biological effect, without prior knowledge of the target. mdpi.com

Target Deconvolution and Identification: Following a positive result from a phenotypic screen, identifying the specific molecular target is essential. Modern chemoproteomic techniques offer powerful tools for this "target deconvolution." researchgate.net

Affinity-Based Protein Profiling (AfBP): This method uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP): This technique employs chemical probes that react with active sites of specific enzyme families to identify targets in a competitive manner. nih.gov

Mechanism of Action Studies: Once a target is validated, further studies are needed to elucidate the precise mechanism by which the compound exerts its effect. This can involve biochemical assays to measure enzyme inhibition, cell-based assays to monitor downstream signaling pathways, and structural biology to understand the binding interaction at an atomic level.

This unbiased, phenotype-first approach has the potential to uncover entirely new therapeutic applications for this compound, moving beyond its expected activities based on the 2-aminothiazole scaffold.

Exploration of Multi-Targeting Approaches for Complex Biological Pathways

Complex diseases such as cancer and neurodegenerative disorders are often driven by the dysregulation of multiple biological pathways. Consequently, drugs that can modulate more than one target simultaneously—so-called multi-target or polypharmacological agents—are gaining significant interest. The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands that bind to multiple targets. researchgate.net

Future research should explore the potential of this compound as a platform for designing multi-target agents:

Rational Design of Dual Inhibitors: Based on known SAR data, the compound can be systematically modified to incorporate pharmacophoric features necessary for binding to a second, complementary target. For example, 2-aminothiazole derivatives have been developed as dual inhibitors of kinases or as compounds with both enzyme inhibitory and anti-inflammatory properties. mdpi.comnih.gov

Hybrid Molecule Synthesis: This strategy involves covalently linking the this compound scaffold with another distinct pharmacophore known to be active against a different target. This can create a single molecule capable of modulating two distinct pathways involved in a disease's progression.

Network Pharmacology: This computational approach analyzes the complex interaction networks of drugs, targets, and diseases. It can be used to predict potential off-target effects that might be therapeutically beneficial, thereby identifying opportunities for drug repositioning or for the rational design of multi-target drugs.

By embracing the complexity of disease biology, the development of multi-target derivatives of this compound could lead to more effective and robust therapeutic agents.

Future Research Directions: A Summary

| Research Area | Key Techniques and Approaches | Potential Outcomes |

| Novel Synthetic Methodologies | Microwave-assisted synthesis, Ultrasound-assisted synthesis, Flow chemistry, Green catalysts and solvents, Multi-component reactions | More efficient, cost-effective, and environmentally sustainable production. |

| Expanded SAR Studies | Systematic modification of 2-amino, 4-aryl, and 5-alkyl positions; Bioisosteric replacement of the thiazole ring | Identification of analogs with improved potency, selectivity, and pharmacokinetic properties. |

| Advanced Computational Techniques | QSAR, Molecular docking, Molecular dynamics simulations, In silico ADMET prediction | Rational design of novel derivatives, prioritization of synthetic targets, and optimization of drug-like properties. |

| Discovery of Novel Targets | Phenotypic screening, Chemoproteomics (e.g., AfBP, ABPP), Target deconvolution | Uncovering new therapeutic applications and elucidating novel mechanisms of action. |

| Multi-Targeting Approaches | Rational design of dual inhibitors, Synthesis of hybrid molecules, Network pharmacology analysis | Development of more effective therapies for complex diseases by modulating multiple biological pathways. |

Q & A

Q. What are the established synthetic routes for 4-(4-Ethoxyphenyl)-5-methylthiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example:

- Thiazole ring formation: React thiourea analogs with α-haloketones or α-bromoketones under basic conditions to form the thiazole core. Substituents like 4-ethoxyphenyl and methyl groups are introduced via pre-functionalized precursors .

- Aldehyde condensation: React 2-aminothiazole derivatives with aromatic aldehydes (e.g., 4-ethoxybenzaldehyde) in ethanol with catalytic acetic acid, followed by recrystallization for purification .

- Validation: Confirm intermediates and final products using , , IR, and X-ray crystallography for unambiguous structural assignment .

Q. How is the crystal structure of this compound resolved, and what software is used for refinement?

Methodological Answer:

- X-ray crystallography: Single-crystal diffraction data are collected at low temperatures (e.g., 193 K) to minimize thermal motion artifacts. Data refinement employs programs like SHELXL (for small molecules) or SHELXS (for structure solution), which handle phase problems and electron density maps .

- Hydrogen bonding analysis: Intramolecular interactions (e.g., C–H···N) and intermolecular packing are analyzed to explain stability and reactivity .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Antimicrobial activity: Use broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .

- Antiprion activity: Test in prion-infected neuroblastoma cell lines (e.g., ScN2a-cl3) with EC calculations and cytotoxicity profiling .

- Anti-inflammatory potential: Measure inhibition of COX-1/COX-2 enzymes or cytokine production in macrophage models .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Substituent variation: Syntize analogs with modified ethoxy groups (e.g., 4-methoxy, 4-propoxy) or methyl replacement (e.g., trifluoromethyl) to assess electronic/steric effects .

- Biological profiling: Compare activity across assays (e.g., antiprion vs. antimicrobial) to identify selectivity trends. For example, 2-aminothiazoles with lipophilic substituents (e.g., 4-fluorobenzyl) show enhanced blood-brain barrier penetration .

- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like prion proteins or bacterial enzymes .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay standardization: Control variables such as cell line origin (e.g., murine vs. human), culture conditions, and compound purity (>95% by HPLC) .

- Dose-response validation: Repeat experiments with extended concentration ranges (e.g., 0.1–100 µM) and statistical validation (e.g., ANOVA with post-hoc tests).

- Mechanistic studies: Use knock-out models or enzyme inhibition assays to confirm target specificity. For instance, inconsistent antiprion activity may arise from off-target effects on chaperone proteins .

Q. What advanced spectroscopic and computational methods aid in characterizing this compound?

Methodological Answer:

- High-resolution mass spectrometry (HR-MS): Confirm molecular formula with <5 ppm error using ESI-TOF or MALDI-TOF .

- Multinuclear NMR: Use (if fluorinated analogs are synthesized) and 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Thermogravimetric analysis (TGA): Assess thermal stability for drug formulation studies .

- DFT calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict vibrational spectra or electronic properties .

Q. How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Solvent screening: Test polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps to improve solubility and reaction rates .

- Catalysis: Employ microwave-assisted synthesis or transition-metal catalysts (e.g., Pd/C for deprotection steps) to reduce reaction time .

- Workflow integration: Use automated liquid handlers for parallel synthesis of analogs, enabling rapid SAR exploration .

Q. What strategies mitigate toxicity concerns in preclinical development?

Methodological Answer:

- In silico toxicity prediction: Use tools like ProTox-II or Derek Nexus to flag structural alerts (e.g., mutagenic thiazole rings) .

- Metabolic profiling: Incubate with liver microsomes to identify reactive metabolites (e.g., epoxides) via LC-MS/MS .

- In vivo tolerability: Conduct acute toxicity studies in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.